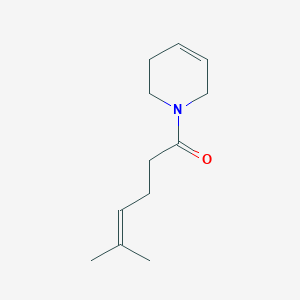
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one is a compound that belongs to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds that have shown significant biological activity and are used in various fields of scientific research
Méthodes De Préparation
The synthesis of 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one involves several steps. One common method includes the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with hex-4-en-1-one under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. The mixture is stirred at room temperature for a specific duration, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of neurotransmitter activity and neuroprotection.
Medicine: Research has explored its potential use in developing treatments for neurological disorders due to its interaction with dopaminergic systems.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with neurotransmitter receptors, particularly those involved in the dopaminergic system. This interaction can lead to changes in neurotransmitter release and uptake, affecting neuronal activity and potentially providing neuroprotective effects .
Comparaison Avec Des Composés Similaires
5-Methyl-1-(1,2,3,6-tetrahydropyridin-1-yl)hex-4-en-1-one can be compared with other tetrahydropyridine derivatives such as:
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: Another structural isomer with different biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A well-known neurotoxin used to create animal models of Parkinson’s disease.
Propriétés
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-5-methylhex-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11(2)7-6-8-12(14)13-9-4-3-5-10-13/h3-4,7H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPQDPKXPNBTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=O)N1CCC=CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














